An In-depth Technical Guide to 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-10-fluorodecane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-Bromo-10-fluorodecane. As a bifunctional long-chain haloalkane, this compound presents unique opportunities in organic synthesis and drug development, acting as a versatile building block for the introduction of a fluorinated decyl chain. This guide is intended to be a valuable resource for researchers and professionals working in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: The Strategic Importance of Fluorinated Alkanes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the acidity or basicity of nearby functional groups. 1-Bromo-10-fluorodecane emerges as a valuable synthon, offering a long alkyl chain with two distinct halogen functionalities. This dual reactivity allows for selective and sequential transformations, making it an attractive building block for complex molecular architectures.
Physicochemical Properties: A Comparative Analysis
Understanding the fundamental physical and chemical properties of 1-Bromo-10-fluorodecane is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.
| Property | 1-Bromo-10-fluorodecane | 1-Bromodecane | 1-Fluorodecane |
| Molecular Formula | C₁₀H₂₀BrF[1][2] | C₁₀H₂₁Br[3] | C₁₀H₂₁F[4] |
| Molecular Weight | 239.17 g/mol [1][2] | 221.18 g/mol [3] | 160.27 g/mol [4] |
| Boiling Point | 264.9 °C[5] | ~238 °C[3] | Not available |
| Density | 1.126 g/cm³[5] | ~1.066 g/mL | Not available |
| Melting Point | Not available | -29.6 °C[3] | Not available |
| Solubility | Not available | Slightly soluble in water | Not available |
Analysis of Properties:
Synthesis of 1-Bromo-10-fluorodecane: A Proposed Protocol
A validated, step-by-step experimental protocol for the synthesis of 1-Bromo-10-fluorodecane is not explicitly detailed in the available literature. However, based on established methods for the synthesis of haloalkanes, a plausible and efficient synthetic route can be designed starting from 10-fluoro-1-decanol. This approach leverages the differential reactivity of the hydroxyl and fluoro groups.
Proposed Synthetic Workflow:
A proposed synthetic route to 1-Bromo-10-fluorodecane.
Step-by-Step Experimental Protocol (Proposed):
Objective: To synthesize 1-Bromo-10-fluorodecane from 10-fluoro-1-decanol.
Materials:
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10-fluoro-1-decanol
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Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
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Anhydrous diethyl ether or dichloromethane
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Apparatus for distillation under reduced pressure
Procedure (using PBr₃):
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 10-fluoro-1-decanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the solution in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise via the dropping funnel with vigorous stirring. The addition should be controlled to maintain a low reaction temperature.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench by slowly adding it to ice-cold water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation to obtain pure 1-Bromo-10-fluorodecane.
Causality Behind Experimental Choices:
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Choice of Reagent: Phosphorus tribromide is a classic and effective reagent for converting primary alcohols to alkyl bromides with high yields. The Appel reaction (CBr₄/PPh₃) is a milder alternative that can also be employed.
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Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the phosphorus tribromide. Therefore, using anhydrous solvents and an inert atmosphere is crucial for optimal yield.
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Controlled Addition at Low Temperature: The reaction of PBr₃ with alcohols is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.
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Aqueous Work-up: The work-up procedure is designed to remove any unreacted PBr₃, acidic byproducts, and water-soluble impurities. The sodium bicarbonate wash neutralizes any remaining acid.
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Vacuum Distillation: Purification by vacuum distillation is suitable for high-boiling liquids like 1-Bromo-10-fluorodecane, as it allows for distillation at a lower temperature, preventing potential decomposition.
Reactivity and Spectroscopic Characterization
The bifunctional nature of 1-Bromo-10-fluorodecane dictates its reactivity. The C-Br bond is significantly more reactive towards nucleophilic substitution than the highly stable C-F bond. This differential reactivity is a key feature for its use in selective chemical transformations.
Reactivity Profile:
Selective nucleophilic substitution at the C-Br bond.
The carbon atom attached to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction, leading to the displacement of the bromide ion. The C-F bond, being one of the strongest single bonds in organic chemistry, remains intact under these conditions. This allows for the introduction of various functional groups at the 1-position while retaining the fluorine atom at the 10-position.
Expected Spectroscopic Data:
While experimental spectra for 1-Bromo-10-fluorodecane were not found in the searched literature, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would be complex in the aliphatic region (δ 1.2-2.0 ppm). The protons on the carbon adjacent to the bromine (CH₂Br) would appear as a triplet at approximately δ 3.4 ppm. The protons on the carbon adjacent to the fluorine (CH₂F) would appear as a triplet of triplets (due to coupling with both adjacent protons and the fluorine atom) at approximately δ 4.4 ppm.
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¹³C NMR: The carbon attached to bromine would resonate at approximately δ 33-34 ppm. The carbon attached to fluorine would be significantly downfield, around δ 84 ppm, and would appear as a doublet due to one-bond C-F coupling. The other methylene carbons would appear in the range of δ 22-32 ppm.
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¹⁹F NMR: A single resonance, likely a triplet, would be expected, corresponding to the single fluorine atom in the molecule.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of Br and subsequent cleavage of the alkyl chain.
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IR Spectroscopy: The IR spectrum would be dominated by C-H stretching vibrations around 2850-2960 cm⁻¹. A characteristic C-F stretching band would be expected in the region of 1000-1100 cm⁻¹. The C-Br stretching vibration would appear at a lower frequency, typically in the 500-600 cm⁻¹ range.
Applications in Drug Development and Organic Synthesis
The unique structural features of 1-Bromo-10-fluorodecane make it a valuable tool for medicinal chemists and synthetic organic chemists.
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Introduction of Fluorinated Moieties: It serves as a building block to introduce a 10-fluorodecyl chain into a target molecule. This long, fluorinated alkyl chain can be used to fine-tune the lipophilicity of a drug candidate, potentially improving its membrane permeability and oral bioavailability.
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Metabolic Blocking: The strong C-F bond can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug.
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Linker in Bifunctional Molecules: The differential reactivity of the C-Br and C-F bonds allows for the sequential attachment of different molecular entities. For example, the bromo-end can be functionalized first, followed by transformations involving the less reactive fluoro-end under more forcing conditions, or the fluoro-end can be retained as a stable, lipophilic tail.
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Synthesis of Complex Fluorinated Molecules: It can be used in a variety of organic reactions, including Grignard reactions (after conversion of the bromide to a Grignard reagent), Williamson ether synthesis, and other nucleophilic substitution reactions to construct more complex fluorinated molecules.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Bromo-10-fluorodecane was not retrieved, general precautions for handling haloalkanes should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-10-fluorodecane is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature, with a reactive bromo-terminus and a stable fluoro-terminus on a long alkyl chain, offers a unique handle for the strategic introduction of fluorinated moieties into complex molecules. While a comprehensive set of experimental data is still emerging, this technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize the potential of this valuable compound. Further research into its reactivity, along with the publication of detailed experimental protocols and spectroscopic data, will undoubtedly expand its application in the development of novel therapeutics and advanced materials.
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